molecular formula C15H17ClN4O B3038416 3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide CAS No. 861210-16-4

3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide

Cat. No.: B3038416
CAS No.: 861210-16-4
M. Wt: 304.77 g/mol
InChI Key: IYTWKCYACIBFMQ-OUKQBFOZSA-N
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Description

3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C15H17ClN4O and its molecular weight is 304.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized and its structure analyzed through X-ray single crystal diffraction. This process is crucial in understanding its molecular arrangement and potential applications in various scientific fields. The synthesis involved the reaction of specific precursor compounds and resulted in detailed crystallographic parameters, highlighting the intricate molecular structure of the compound (Huang Ming-zhi et al., 2005).

Spectrophotometric Determination

Spectrophotometry, a method for measuring how much a chemical substance absorbs light, has been used to determine the concentration of this compound in solutions. This method's application signifies its importance in quantitative analysis in chemical and pharmaceutical research (L. Shu, 2011).

Synthesis of Derivatives

The compound has been utilized in synthesizing various derivatives. These derivatives have potential applications in medicinal chemistry and material science. The synthesis process often involves reactions with other organic compounds, leading to a range of products with potentially unique properties (K. Kobayashi et al., 2009).

Formation of Complexes and Networks

Studies have demonstrated the ability of this compound to form stable complexes and networks, which is fundamental in materials science and coordination chemistry. These complexes have been characterized by their molecular structures and properties, indicating potential for further application in various scientific domains (S. Yalcin et al., 2012).

Chemical Reactions and Mechanisms

The compound has been involved in studies focusing on its reactivity and the mechanisms of its chemical reactions. Understanding these mechanisms is vital for synthetic chemistry and the development of new pharmaceuticals or materials (Yang Gui-qiu et al., 2004).

Properties

IUPAC Name

3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-10-5-6-11(2)20(10)13(8-18)12(7-17)19-14(21)15(3,4)9-16/h5-6H,9H2,1-4H3,(H,19,21)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTWKCYACIBFMQ-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(=C(C#N)NC(=O)C(C)(C)CCl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C(C)(C)CCl)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide
Reactant of Route 2
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3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide
Reactant of Route 4
3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide
Reactant of Route 5
3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide

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